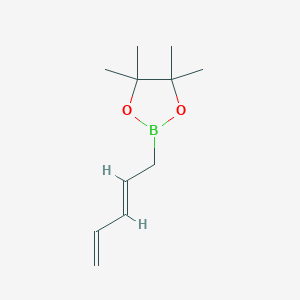
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom coordinated to two oxygen atoms and a penta-2,4-dien-1-yl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a penta-2,4-dien-1-yl precursor. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated penta-2,4-dien-1-yl compound in the presence of a palladium catalyst and a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The penta-2,4-dien-1-yl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which (E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-oxygen or boron-nitrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane: A similar compound without the (E)-configuration.
4,4,5,5-tetramethyl-2-(but-2-en-1-yl)-1,3,2-dioxaborolane: A related compound with a but-2-en-1-yl group instead of a penta-2,4-dien-1-yl group.
4,4,5,5-tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane: Another similar compound with a prop-2-en-1-yl group.
Uniqueness
(E)-4,4,5,5-tetramethyl-2-(penta-2,4-dien-1-yl)-1,3,2-dioxaborolane is unique due to its specific (E)-configuration and the presence of the penta-2,4-dien-1-yl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
102787-31-5 |
|---|---|
Molecular Formula |
C11H19BO2 |
Molecular Weight |
194.08 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(2E)-penta-2,4-dienyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-8H,1,9H2,2-5H3/b8-7+ |
InChI Key |
STZAADOLJDRMBP-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/C=C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















